(3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Description
(3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a benzodioxole group and a pyridinylpiperazine moiety
Properties
IUPAC Name |
(3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-19-15-24(14-17-4-3-5-20-22(17)29-16-28-20)9-7-18(19)25-10-12-26(13-11-25)21-6-1-2-8-23-21/h1-6,8,18-19,27H,7,9-16H2/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQDMGMGDBBODD-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=C5C(=CC=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=C5C(=CC=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzodioxole and pyridinylpiperazine groups through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, (3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol might be explored for its pharmacological properties. It could be a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other cellular components. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Conclusion
(3R,4R)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a compound of significant interest in various scientific fields
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
